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molecular formula C12H9NO2 B109402 3-Nitroacenaphthene CAS No. 3807-77-0

3-Nitroacenaphthene

Cat. No. B109402
M. Wt: 199.2 g/mol
InChI Key: WTRQPBAHQILXND-UHFFFAOYSA-N
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Patent
US07351743B1

Procedure details

A mixture of 5 and 3-nitroacenaphthene was reduced with Pd/C in ethyl acetate under hydrogen at 40 psi pressure and the resulting amines were separated by recrystallization from cyclohexane/ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C=C[C:12]2[C:15]3[C:5]=1[CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)([O-])=O.C(O[CH2:20][CH3:21])(=O)C>[Pd]>[CH2:15]1[C:12]2=[C:20]3[C:21](=[CH:9][CH:10]=[CH:11]2)[C:4]([NH2:1])=[CH:5][CH:6]=[C:7]3[CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCC=3C=CC=C(C=C1)C32
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting amines were separated by recrystallization from cyclohexane/ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1CC2=CC=C(C3=CC=CC1=C23)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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